6-(furan-2-yl)-1,3-dimethyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the nitro group can yield amino derivatives.
Scientific Research Applications
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and pyridine rings. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole derivatives: These compounds share a similar pyrazole ring structure and have been studied for their antibacterial, antioxidant, and anti-inflammatory properties.
3(5)-Substituted pyrazoles: These compounds also feature a pyrazole ring and are known for their diverse chemical reactivity and biological activities.
Uniqueness
6-(2-FURYL)-1,3-DIMETHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a pyrazole ring, and a pyridine ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H22N6O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(2-methyl-3-pyrazol-1-ylpropyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c1-13(12-26-8-5-7-22-26)11-21-20(27)15-10-16(17-6-4-9-28-17)23-19-18(15)14(2)24-25(19)3/h4-10,13H,11-12H2,1-3H3,(H,21,27) |
InChI Key |
XBHXTDXAHFBJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC(C)CN4C=CC=N4)C |
Origin of Product |
United States |
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